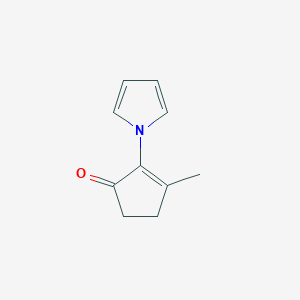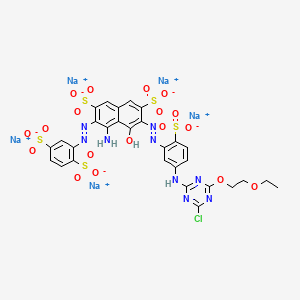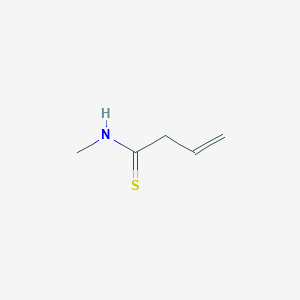
3-Butenethioamide, N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenethioamide, N-methyl- is an organic compound that belongs to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenethioamide, N-methyl- can be achieved through several methods. One common approach involves the reaction of N-methylformamide with an appropriate aldehyde and sodium sulfide in water. This method is efficient and practical, providing good yields of the desired thioamide .
Industrial Production Methods
Industrial production of 3-Butenethioamide, N-methyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenethioamide, N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the thioamide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides and related derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butenethioamide, N-methyl- has several scientific research applications:
Chemistry: It serves as a key building block in organic synthesis, enabling the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Butenethioamide, N-methyl- involves its interaction with various molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylthioacetamide
- N-methylthiopropionamide
- N-methylthioformamide
Uniqueness
3-Butenethioamide, N-methyl- is unique due to its butene moiety, which provides additional reactivity and versatility compared to other thioamides. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
80598-89-6 |
|---|---|
Molekularformel |
C5H9NS |
Molekulargewicht |
115.20 g/mol |
IUPAC-Name |
N-methylbut-3-enethioamide |
InChI |
InChI=1S/C5H9NS/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |
InChI-Schlüssel |
FUJPAFUMNZZGSG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



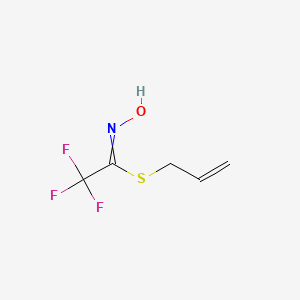
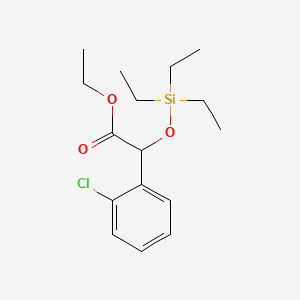
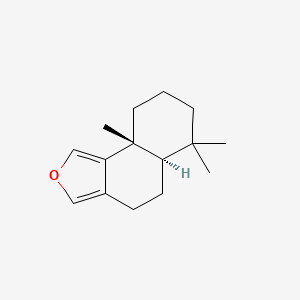
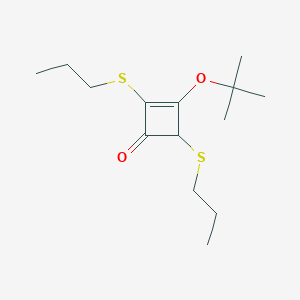
![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
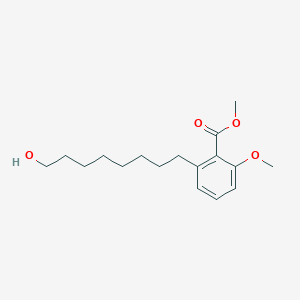

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
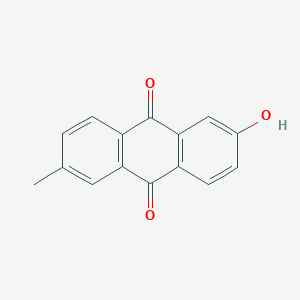
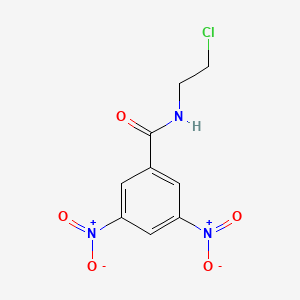
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
